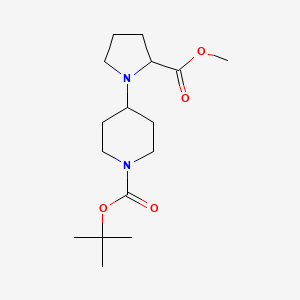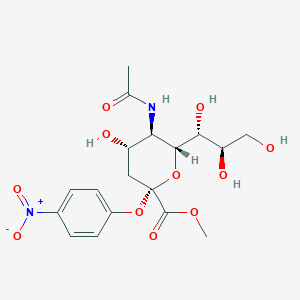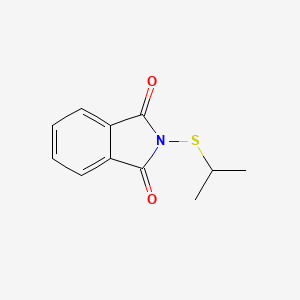![molecular formula C21H20BrN3O3 B14093407 4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093407.png)
4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a bromophenyl group, a hydroxy-dimethylphenyl group, and a hydroxyethyl group, all attached to a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core, followed by the introduction of the bromophenyl, hydroxy-dimethylphenyl, and hydroxyethyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy groups.
Reduction: Formation of a phenyl group from the bromophenyl group.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
The uniqueness of 4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H20BrN3O3 |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H20BrN3O3/c1-11-9-12(2)20(27)15(10-11)17-16-18(24-23-17)21(28)25(7-8-26)19(16)13-3-5-14(22)6-4-13/h3-6,9-10,19,26-27H,7-8H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
AVWNQWTVIVPVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093352.png)


![5,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093366.png)
![2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide](/img/structure/B14093373.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)
![(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14093395.png)

![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)

![(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14093405.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093420.png)
